molecular formula C9H13NO2 B13164192 Methyl3-(piperidin-3-YL)propiolate

Methyl3-(piperidin-3-YL)propiolate

Katalognummer: B13164192
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: FZYGDROJUJGRIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(piperidin-3-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Vorbereitungsmethoden

The synthesis of Methyl 3-(piperidin-3-yl)propiolate typically involves the reaction of piperidine derivatives with propiolic acid or its esters under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Methyl 3-(piperidin-3-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(piperidin-3-yl)propiolate has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: Piperidine derivatives, including Methyl 3-(piperidin-3-yl)propiolate, are explored for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which Methyl 3-(piperidin-3-yl)propiolate exerts its effects involves interactions with molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(piperidin-3-yl)propiolate can be compared with other piperidine derivatives such as:

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

methyl 3-piperidin-3-ylprop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-3,6-7H2,1H3

InChI-Schlüssel

FZYGDROJUJGRIV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C#CC1CCCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.